molecular formula C11H12FNO3 B1274513 3-Acetamido-3-(4-fluorophenyl)propanoic acid CAS No. 332052-58-1

3-Acetamido-3-(4-fluorophenyl)propanoic acid

Cat. No.: B1274513
CAS No.: 332052-58-1
M. Wt: 225.22 g/mol
InChI Key: AKOVXMLBDXLGSK-UHFFFAOYSA-N
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Description

3-Acetamido-3-(4-fluorophenyl)propanoic acid is a chemical compound with the molecular formula C11H12FNO3 It is an amino acid derivative that features an acetamido group and a fluorophenyl group attached to a propanoic acid backbone

Scientific Research Applications

3-Acetamido-3-(4-fluorophenyl)propanoic acid has diverse applications in scientific research:

Safety and Hazards

While specific safety and hazard information for 3-Acetamido-3-(4-fluorophenyl)propanoic acid is not available, it’s always important to handle chemical compounds with care. For instance, 3-(4-Fluorophenyl)propionic acid can cause skin irritation and serious eye irritation . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-3-(4-fluorophenyl)propanoic acid typically involves multi-step reactions. One common method involves the use of dicyclohexyl-carbodiimide and benzotriazol-1-ol in dichloromethane, followed by cooling with ice. The reaction is then carried out at 20°C . Another method involves the use of Carica papaya lipase in hexane at 45°C for 120 hours to resolve the racemate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the processes likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-3-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include dicyclohexyl-carbodiimide, benzotriazol-1-ol, and Carica papaya lipase . The conditions vary depending on the specific reaction but often involve controlled temperatures and solvents like dichloromethane and hexane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of dicyclohexyl-carbodiimide and benzotriazol-1-ol can lead to the formation of intermediate compounds that can be further processed to yield this compound .

Mechanism of Action

The mechanism of action of 3-Acetamido-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

3-acetamido-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-7(14)13-10(6-11(15)16)8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOVXMLBDXLGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389483
Record name 3-Acetamido-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789467
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

332052-58-1
Record name 3-Acetamido-3-(4-fluorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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